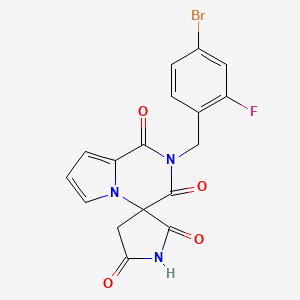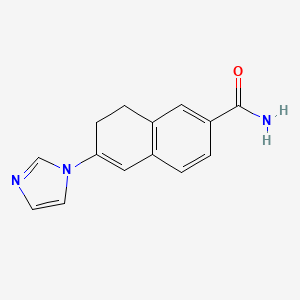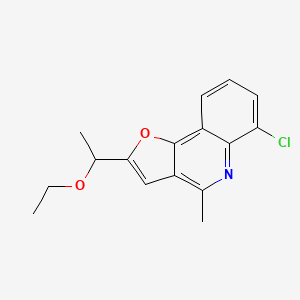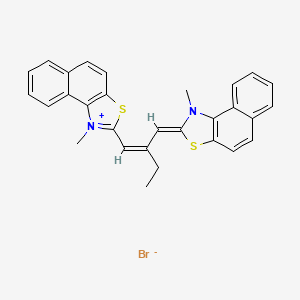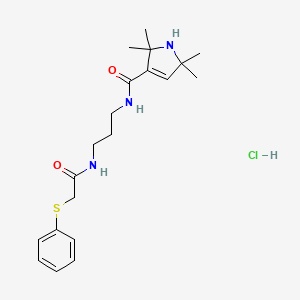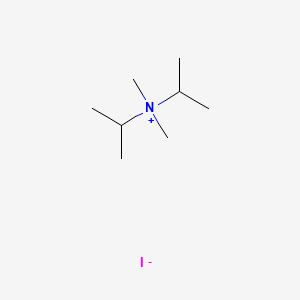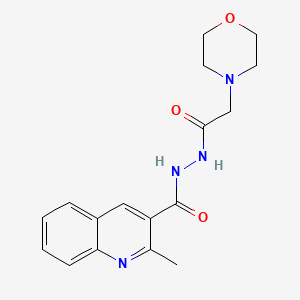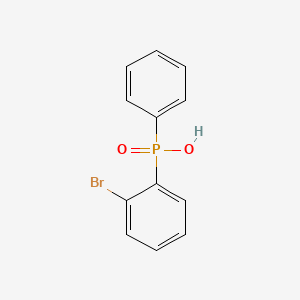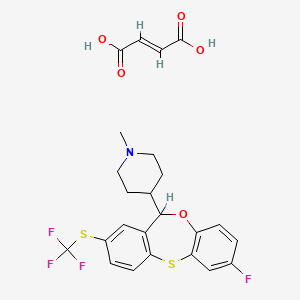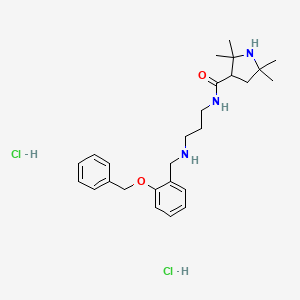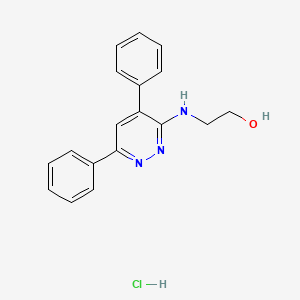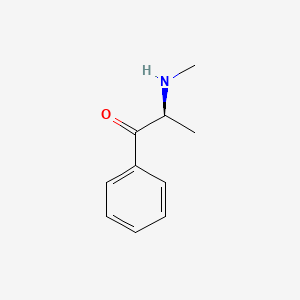
(-)-Methcathinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Methcathinone: is a chiral compound belonging to the class of synthetic cathinones, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (-)-Methcathinone involves the reductive amination of 2-bromopropiophenone with methylamine. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride.
Oxidation of Ephedrine: Another method involves the oxidation of ephedrine or pseudoephedrine using oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity. The choice of method may depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Methcathinone can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can yield secondary amines. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology:
Neurotransmitter Studies: It is used in studies related to neurotransmitter release and reuptake, particularly in the context of dopamine and serotonin systems.
Medicine:
Potential Therapeutic Uses: Research is ongoing to explore the potential therapeutic uses of (-)-Methcathinone and its derivatives in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).
Industry:
Chemical Intermediates: this compound is used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: (-)-Methcathinone exerts its effects primarily by acting as a central nervous system stimulant. It increases the release and inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the postsynaptic receptors.
Comparison with Similar Compounds
Cathinone: The naturally occurring stimulant found in the khat plant.
Methamphetamine: A synthetic stimulant with a similar structure but different pharmacological effects.
Mephedrone: Another synthetic cathinone with stimulant properties.
Uniqueness: (-)-Methcathinone is unique in its chiral nature, which can result in different pharmacological effects compared to its racemic or other enantiomeric forms. Its specific interactions with neurotransmitter systems also distinguish it from other similar compounds.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
112117-24-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2S)-2-(methylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-/m0/s1 |
InChI Key |
LPLLVINFLBSFRP-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1=CC=CC=C1)NC |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



